Product packaging for 3-[(4-Nitrophenyl)methoxy]pyridine(Cat. No.:)

3-[(4-Nitrophenyl)methoxy]pyridine

Cat. No.: B11499991
M. Wt: 230.22 g/mol
InChI Key: SXSYXBHXNOLTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Nitrophenyl)methoxy]pyridine is an organic compound featuring a pyridine ring linked to a 4-nitrophenyl group via a methoxy bridge. This structure is of significant interest in medicinal chemistry and materials science research. The electron-deficient nitrophenyl moiety and the electron-rich pyridine ring create a system with potential for intramolecular charge transfer, a property valuable in the development of non-linear optical (NLO) materials for applications like optical switching and data storage . In pharmaceutical research, pyridine derivatives with nitrophenyl groups are investigated as potential therapeutic agents. Molecular docking studies suggest that similar compounds act as direct thrombin inhibitors (DTIs), functioning as anticoagulants by binding to the active site of the thrombin enzyme . Furthermore, pyridine-based scaffolds are explored for the management of neurodegenerative diseases. Related compounds have demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, which is a key therapeutic strategy for Alzheimer's disease, alongside displaying antioxidant potential . The compound serves as a versatile synthetic intermediate or precursor for constructing more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prominent scaffolds in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B11499991 3-[(4-Nitrophenyl)methoxy]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyridine

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12/h1-8H,9H2

InChI Key

SXSYXBHXNOLTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]

solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Reactivity and Chemical Transformations of 3 4 Nitrophenyl Methoxy Pyridine

Nucleophilic Substitution Reactions Involving the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring makes it a target for nucleophilic substitution reactions, particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.org While the methoxy (B1213986) group at the 3-position of the parent pyridine is not an ideal leaving group, its reactivity can be enhanced, and substitution can be induced under specific conditions.

The introduction of amine functionalities onto a pyridine ring is a crucial transformation in the synthesis of many biologically active compounds. ntu.edu.sg For pyridines substituted with a methoxy group, nucleophilic substitution with amines can be challenging. However, recent methodologies have shown that the use of sodium hydride (NaH) in combination with an iodide salt like lithium iodide (LiI) can effectively promote the amination of 3-methoxypyridine (B1141550). ntu.edu.sg In a study, the reaction of 3-methoxypyridine with piperidine (B6355638) in the presence of NaH and LiI in THF at 60°C resulted in an 88% yield of the corresponding 3-aminopyridine (B143674) derivative. ntu.edu.sg This suggests that 3-[(4-Nitrophenyl)methoxy]pyridine could potentially react with various nitrogen nucleophiles, such as primary and secondary amines, under similar conditions to yield 3-amino-substituted pyridine derivatives.

The reaction of halo-substituted nitropyridines with amines has been studied in detail. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has been shown to yield the expected nucleophilic substitution products. clockss.orgresearchgate.net Interestingly, these reactions can sometimes lead to unexpected products through nitro-group migration, particularly in polar aprotic solvents. clockss.org Although the target compound does not have a halogen leaving group, the principles of nucleophilic attack on the nitropyridine system are relevant.

Table 1: Conditions for Amination of Methoxypyridines
SubstrateAmine NucleophileReagentsSolventTemperature (°C)Yield (%)Reference
3-MethoxypyridinePiperidineNaH, LiITHF6088 ntu.edu.sg
3-Methoxypyridinen-ButylamineNaH, LiITHF6061 ntu.edu.sg
3-MethoxypyridineCyclohexylamineNaH, LiITHF6056 ntu.edu.sg

The nitro group is one of the most versatile functional groups in organic synthesis and its reactivity is well-established. A primary transformation of the nitro group is its reduction to an amino group. This conversion can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine (B178648), ammonium (B1175870) formate). The reduction of the nitro group in this compound would yield 3-[(4-Aminophenyl)methoxy]pyridine, a valuable intermediate for further functionalization, such as diazotization followed by substitution or coupling reactions.

The synthesis of related compounds, such as 2-Methoxy-4-pyridin-4-yl-phenylamine from a precursor containing a nitro group, demonstrates the feasibility of this reduction in complex heterocyclic systems. lookchem.com Furthermore, the synthesis of various nitrophenyl-containing heterocycles is a common strategy, with the nitro group serving as a key functional handle for subsequent chemical modifications. nih.govacs.org

Functionalization and Derivatization Strategies

Functionalization and derivatization are key strategies to modify the properties of a molecule for specific applications, including enhancing biological activity or improving analytical detection.

Direct functionalization of the C-H bond at the 3-position of the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. researchgate.net The pyridine nitrogen deactivates the ring towards electrophilic substitution and directs metallation to the 2-position. beilstein-journals.org However, several advanced strategies have been developed to overcome this challenge.

One approach involves transition-metal-catalyzed C-H activation. For example, palladium catalysts with specific ligands like 1,10-phenanthroline (B135089) have been used for the C-3 selective olefination of pyridines. acs.org Rhodium(III) catalysts have also been employed for C-3 heteroarylation. beilstein-journals.org Another powerful method involves the formation of heterocyclic phosphonium (B103445) salts. acs.org This strategy involves the activation of the pyridine ring, allowing for subsequent nucleophilic attack and the introduction of a wide range of functional groups. acs.org

A more classical approach that could be applied involves a ring-opening and closing sequence via Zincke imine intermediates. nih.gov This method allows for highly regioselective halogenation at the 3-position under mild conditions, which can then be used for further cross-coupling reactions. nih.gov

Table 2: General Strategies for Pyridine C-3 Functionalization
StrategyCatalyst/ReagentType of FunctionalizationReference
C-H ActivationPd(OAc)₂ / 1,10-phenanthrolineOlefination acs.org
C-H ActivationRh(III) complexesHeteroarylation beilstein-journals.org
Zincke Imine IntermediateN-iodosuccinimide (NIS)Halogenation nih.gov
Phosphonium Salt FormationPPh₃ / Triflic AnhydrideEther, C-S, C-N, C-C bond formation acs.org

Chemical derivatization is a powerful technique used to modify an analyte to improve its detection and analysis, particularly in chromatography and mass spectrometry. libretexts.orgspectroscopyonline.com For a molecule like this compound, derivatization could be employed to enhance ionization efficiency, improve chromatographic separation, and provide more structural information during mass spectrometric fragmentation. researchgate.net

The primary goal of derivatization for mass spectrometry is to improve the analytical capabilities for detection and quantification. spectroscopyonline.com This is achieved through several key principles:

Enhanced Ionization Efficiency: Many compounds have poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Derivatization can introduce a permanent charge or a group with high proton affinity, significantly increasing the signal intensity. researchgate.netrsc.org For this compound, the basic nitrogen of the pyridine ring can be quaternized, for example with methyl iodide, to introduce a fixed positive charge. rsc.org

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of a compound, leading to better peak shapes and improved separation from matrix components in liquid chromatography (LC) or gas chromatography (GC). libretexts.orgresearchgate.net For instance, derivatizing polar functional groups can reduce tailing and improve resolution.

Increased Selectivity and Structural Information: Derivatization reagents can be chosen to target specific functional groups, increasing the selectivity of the analysis. The introduced tag can also direct the fragmentation pattern in tandem mass spectrometry (MS/MS), leading to the formation of characteristic reporter ions that simplify identification and quantification. rsc.org For example, derivatization with reagents containing isotopic labels can help in distinguishing the analyte signal from background noise and in quantitative analysis. rsc.org

Enhanced Stability: Chemical derivatization can modify unstable functional groups within a molecule, preventing degradation during sample preparation or analysis. researchgate.net

For this compound, potential derivatization strategies could target the pyridine nitrogen (quaternization), the nitro group (reduction followed by acylation of the resulting amine), or the aromatic rings (electrophilic substitution to introduce a tag). The choice of derivatization reagent would depend on the analytical goal, whether it is to increase sensitivity, improve separation, or facilitate structural elucidation. nih.gov

Derivatization for Advanced Analytical Characterization

Evaluation of Derivatizing Reagents and Reaction Conditions

The derivatization of this compound and related structures is a key aspect of its chemistry, often aimed at modifying its properties for various applications. The choice of reagents and reaction conditions is critical in achieving the desired chemical transformation.

The synthesis of related pyridyl ethers has been described, providing insight into potential derivatization strategies. For instance, novel pyridyl ethers have been prepared as ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov In these syntheses, variations in the substituents on the pyridine ring have been shown to dramatically affect the binding affinity of the resulting molecules. nih.gov

One common approach to derivatizing pyridine rings is through nucleophilic substitution reactions. For example, 2-amino-3-benzyloxypyridine (B18056) can be synthesized through methods like nucleophilic substitution. cymitquimica.comontosight.ai The amino group in such a derivative introduces a reactive site for further functionalization. cymitquimica.comontosight.ai

The conditions for these reactions are crucial. For instance, the synthesis of certain 3-hydroxypyridine (B118123) derivatives involves multi-step processes that may include reactions with reagents like 3-aminobenzoic acid and subsequent esterification and hydrazide formation. nih.gov The choice of solvent, temperature, and catalysts can significantly influence the outcome and yield of these derivatization reactions.

Interactive Table: Derivatizing Reagents and Conditions for Related Pyridine Derivatives

Derivative TypeReagentsConditionsReference
Pyridyl Ethers for nAChRVaried azacycles and pyridine substituentsNot specified nih.gov
2-Amino-3-benzyloxypyridineNucleophilic substitution reagentsNot specified cymitquimica.comontosight.ai
3-Hydroxypyridine-4-one Benzyl-hydrazidesMaltol, 3-aminobenzoic acid, CDI, DMAP, hydrazine hydrateMulti-step synthesis nih.gov

Mechanisms of Chemical Transformations and Rearrangements

The mechanisms of chemical transformations involving this compound and its analogs are diverse, reflecting the reactivity of the different functional groups within the molecule.

Reactions at the Pyridine Ring: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, electrophilic substitution is generally difficult and requires harsh conditions. The reactivity can be modulated by the substituents present. For example, the presence of an amino group, as in 2-amino-3-benzyloxypyridine, can facilitate further reactions. cymitquimica.comontosight.ai

Reactions Involving the Ether Linkage: The ether bond in this compound can be cleaved under strongly acidic conditions, typically involving protonation of the ether oxygen followed by nucleophilic attack by a counter-ion. youtube.comyoutube.com The benzylic position is also susceptible to radical reactions.

Reactions of the Nitro Group: The nitro group on the phenyl ring is a strong electron-withdrawing group and can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation significantly alters the electronic properties of the molecule and can be a key step in the synthesis of more complex derivatives.

While specific mechanistic studies on this compound are not extensively reported in the provided search results, the general principles of reactivity for substituted pyridines and benzyl (B1604629) ethers provide a framework for understanding its chemical behavior. For instance, the formation of Zincke imine intermediates has been utilized for the 3-selective halogenation of pyridines, demonstrating a potential pathway for functionalizing the pyridine ring at the 3-position. chemrxiv.org

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For 3-[(4-Nitrophenyl)methoxy]pyridine, several key absorptions are expected.

The most prominent features in the FT-IR spectrum arise from the nitro group (NO₂). This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. Data from the related compound 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) shows these characteristic peaks. Another key functional group is the C-O-C ether linkage. The asymmetric stretching vibration of the aryl-alkyl ether is expected to produce a strong band between 1200 cm⁻¹ and 1275 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine (B92270) and nitrophenyl rings are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region. The presence of a methylene (B1212753) group (-CH₂-) would be confirmed by stretching vibrations around 2925 cm⁻¹ and 2850 cm⁻¹.

Expected FT-IR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Asymmetric NO₂ Stretch 1500 - 1560 Nitro (NO₂)
Symmetric NO₂ Stretch 1300 - 1370 Nitro (NO₂)
C-O-C Asymmetric Stretch 1200 - 1275 Aryl-Alkyl Ether
Aromatic C-H Stretch > 3000 Pyridine & Phenyl Rings
Aromatic C=C/C=N Stretch 1400 - 1600 Pyridine & Phenyl Rings

Note: The data in this table represents expected frequency ranges based on the analysis of functional groups and data from analogous compounds. Specific experimental values for this compound may vary.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide key structural information.

A very strong and characteristic band for the symmetric stretching of the nitro group is expected, which is often more intense in the Raman spectrum than in the IR spectrum. The breathing modes of the aromatic rings (both pyridine and the benzene (B151609) ring) are expected to produce sharp, intense signals, typically in the 990-1010 cm⁻¹ region. For instance, the Raman spectrum of pyridine itself shows a strong ring breathing vibration near 1000 cm⁻¹. nih.gov The C-C stretching vibrations within the rings and the C-H bending modes also give rise to characteristic signals. For the related compound 4-methoxy-3-nitropyridine, Raman spectra have been recorded and show these characteristic features. nih.gov

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group / Moiety
Symmetric NO₂ Stretch 1300 - 1370 Nitro (NO₂)
Aromatic Ring Breathing 990 - 1010 Pyridine & Phenyl Rings
Aromatic C=C Stretch 1580 - 1620 Pyridine & Phenyl Rings

Note: The data in this table represents expected Raman shifts based on the analysis of functional groups and data from analogous compounds. Specific experimental values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the pyridine ring, the nitrophenyl ring, and the methylene bridge.

The protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the ether linkage. The protons on the 4-nitrophenyl ring will appear as two doublets due to the para-substitution pattern, a characteristic AA'BB' system. The two protons ortho to the nitro group are expected to be significantly downfield (δ 8.0-8.3 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The two protons ortho to the methoxy (B1213986) group will be further upfield. The methylene protons (-O-CH₂-Ar) are expected to appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm.

Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons 7.0 - 8.7 Multiplets (dd, ddd, etc.)
Nitrophenyl Protons (ortho to NO₂) 8.0 - 8.3 Doublet
Nitrophenyl Protons (ortho to OCH₂) 7.5 - 7.8 Doublet

Note: The data in this table represents expected chemical shift ranges based on structural analysis and known data for similar compounds. rsc.orgchemicalbook.com Specific experimental values for this compound may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbons of the two aromatic rings and the methylene bridge.

The carbons of the pyridine ring typically resonate between δ 120-150 ppm, with the carbon adjacent to the nitrogen appearing at the lower field. The carbon bearing the ether linkage will also be shifted. In the nitrophenyl ring, the carbon directly attached to the nitro group (C-NO₂) is expected to be significantly downfield, while the ipso-carbon attached to the methoxy group will also be in the aromatic region. The carbons of the nitrophenyl ring typically appear in the δ 120-150 ppm range. The methylene carbon (-OCH₂-) is expected to produce a signal in the aliphatic region, typically around δ 70 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Pyridine Ring Carbons 120 - 155
Nitrophenyl Ring Carbons 123 - 148

Note: The data in this table represents expected chemical shift ranges based on structural analysis and known data for similar compounds. rsc.orgnih.gov Specific experimental values for this compound may vary.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study molecules containing chromophores. This compound contains two main chromophores: the pyridine ring and the 4-nitrophenyl system.

The spectrum is expected to be dominated by strong absorption bands corresponding to π → π* transitions within the aromatic systems. The 4-nitrophenyl group is a strong chromophore and is expected to exhibit a high-intensity absorption band, likely above 250 nm. For example, 4-nitrophenol (B140041) shows a strong absorbance that is pH-dependent. tcichemicals.com The pyridine ring also contributes to the UV absorption, typically with multiple bands. The combination of these two systems connected by an ether linkage will result in a complex spectrum reflecting the electronic structure of the entire molecule.

Expected UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Expected λmax (nm) Chromophore
π → π* ~260 - 320 4-Nitrophenyl system
π → π* ~250 - 270 Pyridine ring

Note: The data in this table represents expected absorption ranges based on the chromophores present. The exact λmax and molar absorptivity values are solvent-dependent and would need to be determined experimentally.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) techniques are pivotal in the structural elucidation and quantification of organic molecules. Methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QTOF MS) offer high sensitivity and selectivity, making them indispensable for the analysis of complex mixtures and the characterization of novel compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This technique is widely used for the analysis of various pyridine derivatives. For instance, LC-MS/MS methods have been developed for the determination of nitrogen-containing heterocycles, including pyridine, in water samples, demonstrating low detection limits. nih.gov The technique is also employed in the analysis of steroidal estrogens derivatized with pyridine-3-sulfonyl chloride to enhance ionization efficiency and obtain analyte-specific fragment ions. nih.gov

In a typical LC-MS/MS analysis of a compound like this compound, the molecule would first be separated from a sample matrix on an HPLC or UPLC column. Following ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be selected in the first mass analyzer (Q1). This precursor ion would then be subjected to collision-induced dissociation (CID) in a collision cell (q), and the resulting product ions would be analyzed in the third quadrupole (Q3). The fragmentation pattern would provide structural information, for example, cleavage of the benzylic ether bond. However, specific experimental data detailing the precursor ions and fragmentation patterns for this compound are not available in the public domain.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QTOF MS)

UPLC/QTOF MS provides high-resolution and accurate mass data, enabling the determination of elemental compositions and the identification of unknown compounds. This technique has been successfully applied to the qualitative identification of phytochemicals, including various flavonoids, saponins, alkaloids, and terpenoids. nih.gov The analysis of nitroaromatic compounds, a class to which this compound belongs, is also an area where UPLC/QTOF MS can be applied for sensitive and selective detection. nih.gov

For this compound, a UPLC/QTOF MS analysis would yield a high-resolution mass spectrum of the molecular ion, allowing for the confirmation of its elemental formula. The TOF analyzer's high mass accuracy would help to distinguish the target compound from other isobaric species. While this technique is theoretically applicable, no published studies were found that report the UPLC/QTOF MS analysis of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While the synthesis of various substituted pyridines has been reported, and the crystal structures of many such derivatives have been determined, specific crystallographic data for this compound are absent from the searched literature. d-nb.infonih.govresearchgate.net For comparison, the crystal structure of related compounds, such as 2-benzoylpyridine (B47108) 4-allylthiosemicarbazone, has been determined to belong to the monoclinic P2₁/c space group. mdpi.com

Crystal System and Space Group Analysis

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a direct output of a successful single-crystal X-ray diffraction experiment. Without experimental data for this compound, its crystal system and space group remain undetermined.

Intermolecular Interactions and Molecular Aggregation in Crystal Structures

The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions influence the material's properties, including its melting point and solubility. An analysis of the crystal structure of this compound would reveal how the pyridine ring, the nitro group, and the ether linkage participate in forming the crystal lattice. However, in the absence of its crystal structure, any discussion of its specific intermolecular interactions would be purely speculative.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. This method is used to investigate the ground-state electronic structure, geometry, and other molecular properties by calculating the electron density. For a molecule like 3-[(4-Nitrophenyl)methoxy]pyridine, DFT calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide reliable predictions.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from related structures, as specific data for the target compound is not available.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-O (ether) 1.375 C-O-C 118.5
N-O (nitro) 1.220 O-N-O 124.0

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and the energy of electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the ether oxygen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl group, specifically involving the nitro (NO₂) moiety. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table is illustrative, based on typical values from related structures, as specific data for the target compound is not available.

Parameter Energy (eV)
E(HOMO) -6.95
E(LUMO) -2.85

Vibrational Frequency Calculations and Assignments

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.

For this compound, key vibrational modes would include:

NO₂ group: Asymmetric and symmetric stretching vibrations, typically appearing in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

Pyridine ring: C-H and C=N stretching modes.

Ether linkage: Asymmetric and symmetric C-O-C stretching vibrations.

Aromatic rings: C-H stretching, and C=C stretching vibrations.

These assignments help confirm the molecular structure and the presence of specific functional groups.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for potential nucleophilic attack. The most positive regions are typically found around the hydrogen atoms.

Green regions: Represent neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals to understand hybridization, delocalization of electron density, and intramolecular charge transfer. This method quantifies the stabilization energy (E⁽²⁾) associated with the interaction between a donor NBO (a filled orbital, like a lone pair or a bonding orbital) and an acceptor NBO (an empty orbital, typically an antibonding orbital).

In this compound, significant interactions would be expected between:

The lone pair (n) of the pyridine nitrogen and the antibonding π* orbitals of the ring.

The lone pairs of the ether oxygen and the antibonding σ* orbitals of adjacent C-C or C-H bonds.

The π orbitals of the phenyl ring and the π* orbitals of the nitro group, indicating charge transfer and conjugation.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is used to investigate excited states and predict electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For this compound, TD-DFT would be used to calculate the vertical excitation energies. The analysis would identify the main electronic transitions, such as π → π* and n → π*, and specify which molecular orbitals are involved. For instance, a primary transition might involve the promotion of an electron from the HOMO (located on the pyridine/ether part) to the LUMO (on the nitrophenyl part), characterizing it as an intramolecular charge transfer (ICT) transition.

Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational techniques allow for the detailed analysis and quantification of these forces.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties onto this surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions. The surface is generated by partitioning the electron density in the crystal between molecules.

While a specific Hirshfeld analysis for this compound is not available, data from structurally related compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, can provide representative insights into the types of interactions that are likely to be significant. nih.govnih.govresearchgate.net In the crystal packing of this related pyridine derivative, the most significant contributions arise from hydrogen-hydrogen, carbon-hydrogen/hydrogen-carbon, and oxygen-hydrogen/hydrogen-oxygen contacts. nih.govnih.govresearchgate.net Van der Waals interactions are often the dominant forces in the crystal packing of such molecules. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Pyridine Derivative.

Intermolecular Contact Type Percentage Contribution (%)
H···H 50.4
C···H/H···C 37.9
O···H/H···O 5.1

Data derived from the analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.govnih.govresearchgate.net

The hydrogen bonding network is a critical factor in determining the supramolecular architecture of molecular crystals. In this compound, several atoms can participate in hydrogen bonding. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. nih.gov Similarly, the oxygen atoms of the nitro group and the methoxy (B1213986) group can also act as acceptors for weak C-H···O hydrogen bonds.

In related structures, both conventional and unconventional hydrogen bonds play a role. For instance, in cocrystals of dipyridyl-bithiophene molecules, the 4-pyridyl nitrogen atom readily participates in hydrogen bonding. nih.gov The crystal structures of other pyridine derivatives often reveal C-H···π interactions, which contribute to the formation of three-dimensional networks. nih.govnih.gov The interplay of these various hydrogen bonds, from stronger N-H···N interactions in protonated species to weaker C-H···O and C-H···π contacts, dictates the final crystal packing arrangement. scirp.orgnih.gov

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides a framework for understanding the step-by-step process of chemical reactions. For the synthesis or reactions involving this compound, computational methods can be employed to elucidate the reaction mechanism, identify intermediates, and determine rate-limiting steps.

Kinetic studies on related compounds, such as the reactions of 4-nitrophenyl and 3-nitrophenyl thionocarbonates with pyridines, have been supported by theoretical models. nih.gov These studies propose reaction schemes that often involve the formation of tetrahedral intermediates, which can be zwitterionic (T+/-) or anionic (T-). nih.gov A key step in such mechanisms can be a kinetically significant proton transfer from the zwitterionic intermediate to an amine to form the anionic intermediate. nih.gov

The electronic properties of the substituents play a crucial role in the reaction kinetics. The strong electron-withdrawing nature of the 4-nitro group in the phenyl ring makes the thiocarbonyl carbon (in the case of thionocarbonates) or the benzylic carbon in this compound more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This generally leads to a larger rate coefficient for the formation of the initial intermediate compared to its 3-nitro analogue. nih.gov For pyridinolysis reactions, Brønsted plots (logarithm of the rate constant versus the pKa of the pyridine) can be constructed, and the slope of these plots provides insights into the nature of the transition state. nih.gov Slopes close to 1.0 are consistent with a mechanism where the decomposition of a tetrahedral intermediate to products is the rate-determining step. nih.gov

Molecular Modeling of Chemical Interactions (e.g., ligand-protein binding mechanisms)

Molecular modeling encompasses a range of computational techniques to simulate and predict how a molecule, such as this compound, might interact with a biological target, typically a protein. This is a cornerstone of structure-based drug design. rsc.orgresearchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, usually a protein, to form a stable complex. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then evaluating the "goodness-of-fit" using a scoring function. researchgate.net

The accuracy of molecular docking is heavily dependent on the scoring function used to rank the potential binding poses. rsc.orgresearchgate.net There are three main classes of scoring functions:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics, considering van der Waals interactions, electrostatic interactions, and torsional energy terms. researchgate.net

Empirical Scoring Functions: These functions use a set of weighted energy terms to approximate the binding free energy. The weights are determined by fitting to experimental binding data for a set of known protein-ligand complexes. researchgate.net

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a database of known protein-ligand structures. They are based on the frequency of specific atom-atom contacts at different distances. researchgate.net

In addition to these, consensus scoring combines the results from multiple scoring functions to improve the prediction accuracy. researchgate.net The development of target-class-specific scoring functions is also an area of active research, aiming to improve performance for particular families of proteins like kinases. nih.govresearchgate.net

The ultimate goal of a docking study is to identify a binding mode that is energetically favorable and to predict the binding affinity. nih.govnih.gov The predicted binding energy can then be used to rank potential drug candidates in virtual screening campaigns. nih.govmdpi.com

Table 2: Overview of Scoring Function Types in Molecular Docking.

Scoring Function Type Basic Principle
Force-Field-Based Calculates binding energy using classical molecular mechanics terms (e.g., van der Waals, electrostatics). researchgate.net
Empirical Estimates binding free energy as a sum of weighted terms representing different interaction types. researchgate.net

Structure Reactivity and Structure Property Relationships

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity of 3-[(4-Nitrophenyl)methoxy]pyridine is significantly influenced by the electronic properties of its constituent parts: the pyridine (B92270) ring, the 4-nitrophenyl group, and the bridging methoxy (B1213986) moiety. The pyridine ring, an electron-deficient aromatic system, is generally susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, the substituents on this core structure modulate this inherent reactivity.

These competing electronic effects create a nuanced reactivity profile. For instance, in electrophilic aromatic substitution reactions, the pyridine nitrogen is the most likely site of initial attack. In reactions involving the pyridine ring carbons, the interplay of the electron-donating methoxy group and the electron-withdrawing nitrophenylmethoxy substituent would direct incoming electrophiles or nucleophiles to specific positions, a prediction that would require detailed computational analysis for precise determination.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Nitrogen Atom1Electron-withdrawing (inductive), Site of protonation/alkylationDeactivates the ring towards electrophilic attack, primary site for acid-base reactions.
Methoxy Group3Electron-donating (resonance), Electron-withdrawing (inductive)Can activate the ring towards certain reactions and influence regioselectivity.
4-Nitrophenylmethoxy Group3Electron-withdrawingDeactivates the pyridine ring towards electrophilic substitution.

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound are a direct reflection of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a unique fingerprint of the molecule.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the pyridine and phenyl rings would be influenced by the electronic environment created by the substituents. The protons on the pyridine ring would likely appear in the aromatic region of the ¹H NMR spectrum, with their precise locations dictated by the combined electronic effects of the nitrogen atom and the methoxy substituent. Similarly, the chemical shifts of the carbons in the ¹³C NMR spectrum would provide insight into the electron distribution across the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. These would include C-H stretching vibrations from the aromatic rings, C-N stretching from the pyridine ring, C-O stretching from the ether linkage, and, most notably, strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

UV-Visible Spectroscopy: The UV-Vis spectrum would likely exhibit absorption bands corresponding to π-π* transitions within the aromatic pyridine and nitrophenyl systems. The presence of the conjugated system and the strong chromophoric nitro group suggests that the molecule would absorb in the UV region, and potentially in the visible region, giving it a colored appearance.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMRSignals in the aromatic region for pyridine and phenyl protons, a singlet for the methylene (B1212753) (-CH2-) protons.
¹³C NMRDistinct signals for each carbon atom in the pyridine and phenyl rings, and the methylene carbon.
IR (cm⁻¹)Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), Asymmetric and symmetric NO₂ stretching (~1550-1500 and ~1350-1300), C-O stretching (~1250-1000).
UV-Vis (nm)Absorption maxima corresponding to π-π* transitions of the aromatic systems, potentially influenced by intramolecular charge transfer.

Influence of Molecular Geometry on Electronic and Steric Properties

The three-dimensional arrangement of the atoms in this compound, including bond lengths, bond angles, and dihedral angles, is crucial in determining its electronic and steric properties. The molecule possesses considerable conformational flexibility around the C-O-C ether linkage.

The dihedral angles between the pyridine ring, the methoxy bridge, and the 4-nitrophenyl ring will dictate the extent of orbital overlap and, consequently, the degree of electronic communication between these fragments. A more planar conformation would facilitate greater π-conjugation, which could influence the molecule's electronic properties, including its absorption spectrum and reactivity.

Steric hindrance, arising from the spatial arrangement of the atoms, can also play a significant role. For example, the accessibility of the pyridine nitrogen's lone pair of electrons to incoming reagents could be affected by the orientation of the bulky 4-nitrophenylmethoxy substituent. Computational modeling would be essential to determine the most stable conformations and to quantify these steric and electronic effects.

Examination of Non-Linear Optical (NLO) Properties through Computational Prediction

Molecules possessing both an electron-donating and an electron-withdrawing group connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. In this compound, the pyridine ring can act as a π-system, while the 4-nitrophenyl group is a potent electron acceptor. The methoxy group can modulate the electron-donating character of the system.

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can determine key parameters like the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The magnitude of the first hyperpolarizability is expected to be sensitive to the degree of intramolecular charge transfer from the pyridine and methoxy moieties to the nitrophenyl group. The flexible nature of the molecule means that its NLO properties could be conformation-dependent. Theoretical studies on similar donor-π-acceptor systems have shown that the relative orientation of the donor and acceptor groups significantly impacts the NLO response.

Table 3: Predicted Parameters from Computational NLO Analysis

ParameterDescriptionPredicted Significance for this compound
Dipole Moment (μ)A measure of the overall polarity of the molecule.Expected to be significant due to the presence of the electronegative nitrogen and nitro groups.
Linear Polarizability (α)The ease with which the electron cloud of the molecule can be distorted by an external electric field.Expected to be substantial due to the presence of delocalized π-electrons.
First Hyperpolarizability (β)A measure of the second-order NLO response, related to phenomena like second-harmonic generation.Potentially significant, depending on the degree of intramolecular charge transfer and molecular conformation.

Role As a Chemical Intermediate and Synthetic Scaffold in Research

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The structural features of 3-[(4-Nitrophenyl)methoxy]pyridine make it a valuable starting material for the synthesis of more elaborate organic molecules. The p-nitrobenzyl (PNB) group is a well-established protecting group for alcohols due to its stability under a range of conditions and its susceptibility to specific cleavage methods. nih.govnih.gov This allows for the temporary masking of the 3-hydroxymethyl group on the pyridine (B92270) ring while other chemical transformations are carried out on the pyridine nucleus or other parts of a molecule.

The synthesis of complex molecules often involves multi-step sequences where certain functional groups need to be protected to avoid unwanted side reactions. The p-nitrobenzyl ether in this compound can be selectively cleaved under reductive conditions, often using catalytic hydrogenation (e.g., H₂/Pd-C), or through other methods like treatment with strong base, to unmask the primary alcohol. nih.govgoogle.com This deprotection step is crucial in the final stages of a synthesis to reveal the desired functionality.

Furthermore, the nitro group itself can be a precursor to other functional groups. Its reduction to an amine (the 4-aminophenyl group) introduces a new site for reactivity, such as diazotization followed by substitution, or for use in coupling reactions to build larger molecular frameworks. google.com This dual functionality of the p-nitrobenzyl group—as a protecting group and a latent amino group—enhances the utility of this compound as a precursor.

Design and Development of Novel Heterocyclic Scaffolds

The pyridine core of this compound is a fundamental building block in the design of novel heterocyclic scaffolds, which are central to medicinal chemistry and materials science. researchgate.netmdpi.com The development of new synthetic methodologies allows for the elaboration of the pyridine ring into more complex fused systems.

Starting with this compound, chemists can perform reactions on the pyridine ring, such as lithiation followed by the addition of electrophiles, to introduce substituents at various positions. The quaternization of the pyridine nitrogen can activate the ring for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. google.com

The synthesis of diversely substituted pyridin-2(1H)-ones, for example, often starts from appropriately substituted pyridines. nih.gov While not directly starting from this compound in the cited example, the general strategies for pyridine functionalization are applicable. The ether linkage can be carried through several synthetic steps before its eventual cleavage, or the entire (4-nitrophenyl)methoxy side chain can be modified as part of the scaffold development. The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, for instance, highlights how fused heterocyclic systems can be constructed from substituted pyridine precursors. mdpi.com

Applications in the Synthesis of Ligands for Organometallic Chemistry

Pyridine-containing molecules are ubiquitous as ligands in organometallic chemistry due to the ability of the nitrogen lone pair to coordinate to a metal center. The compound this compound can serve as a precursor to various pyridine-based ligands. The synthesis of pyridine-phosphine ligands, for example, often involves the functionalization of a pyridine scaffold. acs.org

The (4-nitrophenyl)methoxy group can be strategically employed during ligand synthesis. For instance, the nitro group could be reduced to an amine, which could then be further functionalized to introduce another coordinating atom, leading to a bidentate or multidentate ligand. The ether linkage itself might also play a role in the ligand's properties or be a site for further modification. The development of nickel and palladium complexes with pyridine-phosphine ligands for applications in catalysis, such as ethene oligomerization, underscores the importance of tailored pyridine-based ligands. acs.org Similarly, pyridinophane ligands, which are complex macrocyclic structures containing a pyridine unit, are used to stabilize metal complexes in various oxidation states. chemrxiv.org

Contribution to Fundamental Research in Heterocyclic Chemistry

The study of substituted pyridines like this compound contributes to the fundamental understanding of reactivity and reaction mechanisms in heterocyclic chemistry. The electronic properties of the pyridine ring are influenced by its substituents. The electron-withdrawing nature of the nitro group on the phenyl ring can have a modest electronic effect on the pyridine ring through the ether linkage.

Research into nucleophilic substitution reactions on the pyridine ring, the mechanisms of which can include addition-elimination or the formation of didehydropyridine intermediates, is a cornerstone of heterocyclic chemistry. wur.nl The presence of the (4-nitrophenyl)methoxy substituent can influence the regioselectivity and rate of such reactions.

Furthermore, the cleavage of the p-nitrobenzyl ether provides a platform for studying deprotection strategies. nih.govnih.gov The development of mild and efficient methods for such transformations is a significant area of research in organic synthesis. The synthesis of polysubstituted pyridines through various methods, such as those starting from α,β-unsaturated nitriles, also expands the toolbox of synthetic chemists and provides insights into the fundamental reaction pathways governing the formation of the pyridine ring. mdpi.com

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl ethers like 3-[(4-Nitrophenyl)methoxy]pyridine often relies on the Williamson ether synthesis. While effective, this method can involve harsh reaction conditions, the use of stoichiometric amounts of strong bases, and solvents that are not environmentally benign. tsijournals.com Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic protocols.

Modern approaches aim to align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamscience.comresearchgate.net For the synthesis of pyridine (B92270) ethers, this includes the exploration of:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for etherification reactions compared to conventional heating, often leading to higher yields and cleaner reactions. tsijournals.combenthamscience.com This technique has been successfully applied to Williamson-type syntheses, offering a more energy-efficient route. numberanalytics.com

Catalytic Systems: The development of novel catalysts is paramount. This includes phase-transfer catalysts that improve reaction efficiency and reduce the required amount of base, as well as recyclable solid-supported catalysts. numberanalytics.com For instance, catalysts derived from waste materials, like banana peel ash, have been explored for microwave-assisted ether synthesis, presenting a low-cost and sustainable option. benthamscience.com

Green Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water (using micellar catalysis) is a key research area. researchgate.netnumberanalytics.com Surfactant-mediated synthesis in aqueous media allows for the production of hydrophobic molecules, enhancing local reactant concentrations and increasing reactivity. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.comnih.gov For this compound, advanced computational approaches can provide deep insights without the need for time-consuming and costly laboratory experiments.

Future research in this area will likely focus on:

Predicting Molecular Properties: DFT calculations can be used to determine the optimized geometry, vibrational frequencies (FT-IR), and electronic properties of the molecule. nih.govnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

Reactivity and Stability Analysis: Computational models can predict the molecule's reactivity and stability. mdpi.comresearchgate.net For instance, a negative LUMO energy suggests that the molecule can act as a good electron acceptor. researchgate.net Natural Bond Orbital (NBO) analysis can reveal information about charge transfer within the molecule, highlighting reactive sites. mdpi.com

Docking and Interaction Studies: In silico methods like molecular docking are crucial for predicting how a molecule might interact with biological targets or other chemical species. nih.govnih.gov While specific biological applications are outside this scope, the methodology is broadly applicable to understanding intermolecular interactions, which is relevant for materials science and sensing. These studies can identify key structural features responsible for binding and guide the design of new derivatives with enhanced interaction capabilities. nih.gov

Table 1: Application of Computational Methods to this compound

Computational MethodPredicted Properties and ApplicationsPotential Insights for this compound
Density Functional Theory (DFT)Optimized molecular geometry, vibrational spectra (IR/Raman), electronic properties (HOMO/LUMO energies), reaction mechanisms. mdpi.comnih.govnih.govPrediction of stable conformations, reactivity, and spectroscopic signatures. Understanding the electronic influence of the nitro and pyridine groups.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis), excited state properties. mdpi.comUnderstanding the photophysical properties, which is crucial for applications in optical materials.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with physical, chemical, or biological properties to build predictive models. nih.govsci-hub.seDeveloping models to predict the properties of new derivatives before synthesis, guiding design efforts.
Molecular DockingPredicting the preferred orientation and binding affinity of one molecule to a second when bound to each other. nih.govnih.govEvaluating potential interactions with host materials or analytes for sensing applications.

Integration of Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. walshmedicalmedia.comrjptonline.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, significantly accelerating research and development. ulisboa.pt

For this compound, future research directions involving AI and ML include:

Reaction Outcome and Yield Prediction: ML models can be trained on large databases of chemical reactions to predict the most likely product of a given set of reactants and reagents. mit.eduacs.orgrsc.org This approach can also forecast reaction yields, helping chemists to select the most promising synthetic routes before heading to the lab. rjptonline.org

Automated Reaction Condition Optimization: Finding the optimal conditions (e.g., temperature, solvent, catalyst) for a chemical reaction is often a laborious, trial-and-error process. AI-driven platforms can efficiently explore the multi-dimensional parameter space to identify the ideal conditions for maximizing yield and purity, saving time and resources. ulisboa.ptchemical.aimdpi.com This would be highly valuable for optimizing the synthesis of this compound and its derivatives.

De Novo Compound Design: ML models, particularly generative models, can be used to design novel molecules with desired properties. nih.gov By learning from the structures and properties of existing compounds, these models can propose new derivatives of this compound that are optimized for specific applications, such as enhanced performance in materials or as chemical sensors. nih.govresearchgate.net

Exploration of New Chemical Transformations and Derivatization Strategies

The functionalization of the this compound scaffold is a key avenue for future research, as it would allow for the fine-tuning of its chemical and physical properties. The pyridine ring, being electron-deficient, presents unique challenges and opportunities for chemical modification. researchgate.netnih.gov

Emerging strategies for derivatization include:

Direct C-H Functionalization: This has become a powerful tool in modern organic synthesis as it allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov Research could focus on the selective functionalization of the various C-H bonds on the pyridine ring (positions 2, 4, 5, 6) or the nitrophenyl ring. Transition-metal catalysis is a common approach to achieve such transformations. nih.gov

Site-Selective Functionalization: Achieving regioselectivity in pyridine functionalization is a significant challenge. researchgate.netnih.gov Strategies to control where new substituents are added include the use of directing groups, specific catalysts, or activating the pyridine nitrogen (e.g., by forming an N-oxide). nih.govacs.org For example, N-functionalization can direct reactions to the C2 and C4 positions. researchgate.net

Transformation of Existing Functional Groups: The nitro group on the phenyl ring is a versatile functional handle. It can be reduced to an amine, which can then participate in a wide range of subsequent reactions (e.g., amide formation, diazotization). This opens up a vast chemical space for creating a library of new derivatives.

Table 2: Potential Derivatization Strategies for this compound

StrategyTarget SiteDescriptionPotential Outcome
C-H Arylation/AlkenylationPyridine RingDirectly coupling aryl or vinyl groups to the pyridine core using transition-metal catalysts (e.g., Pd, Ru). nih.govnih.govModulation of electronic and steric properties; creation of extended π-systems.
Nitro Group ReductionNitrophenyl RingReduction of the -NO₂ group to an amino (-NH₂) group using various reducing agents.Creates a key synthetic intermediate for further functionalization (e.g., amides, sulfonamides).
N-Oxide FormationPyridine NitrogenOxidation of the pyridine nitrogen to form the corresponding N-oxide.Alters the electronic properties of the pyridine ring, facilitating subsequent electrophilic or nucleophilic substitutions. nih.gov
Radical FunctionalizationPyridine RingUsing radical-based pathways, such as Minisci-type reactions, to introduce alkyl or other groups. acs.orgAccess to derivatives that are often difficult to obtain through ionic pathways.

Expanding the Scope of Applications in Materials Science and Chemical Sensing

The unique combination of an electron-deficient pyridine ring, a flexible ether linkage, and an electron-withdrawing nitrophenyl group makes this compound an interesting candidate for applications in materials science and chemical sensing. tandfonline.comnih.gov

Future research could explore its potential as:

A Monomer for Functional Polymers: The pyridine and nitrophenyl moieties can be functionalized with polymerizable groups. Incorporating this scaffold into a polymer backbone could lead to materials with interesting optical, electronic, or thermal properties. Pyridine-based polymers have been investigated for various applications, and ML-assisted design could accelerate the discovery of high-performance materials. nih.govresearchgate.net

A Building Block for Supramolecular Assemblies: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This suggests the molecule could be used to construct ordered supramolecular structures through non-covalent interactions, leading to the development of crystalline materials or gels with specific functions.

A Chemical Sensor or Probe: Pyridine derivatives are widely used as chemosensors for detecting various species, including metal ions and small organic molecules. tandfonline.comnih.govmdpi.com The sensing mechanism often relies on changes in fluorescence or color upon interaction with an analyte. researchgate.net The electronic properties of this compound could be modulated by analyte binding to either the pyridine nitrogen or the nitrophenyl group, resulting in a detectable optical response. mdpi.com Research could focus on designing and synthesizing derivatives that exhibit high selectivity and sensitivity for specific analytes of environmental or industrial importance.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Nitrophenyl)methoxy]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or oxidative cyclization. For example, analogous pyridine derivatives (e.g., triazolopyridines) are prepared by reacting hydrazine intermediates with aldehydes under mild oxidative conditions. Sodium hypochlorite in ethanol at room temperature (3 h reaction time) provides a green chemistry approach, yielding ~73% pure product after extraction and alumina plug filtration . Key variables include solvent choice (ethanol minimizes side reactions), oxidant selection (NaOCl vs. toxic alternatives like Cr(VI)), and reaction time optimization to prevent over-oxidation.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • Methodological Answer :
  • 1H-NMR : Identify aromatic protons in the pyridine (δ 8.09–7.02 ppm) and nitrophenyl (δ 7.49–7.31 ppm) moieties. Methoxy groups resonate at δ 3.84 ppm, while coupling patterns (e.g., J = 4.8 Hz for pyridine protons) confirm substitution positions .
  • 13C-NMR : Peaks at δ 157.16 ppm (C-O) and δ 148.48 ppm (pyridine carbons) validate connectivity .
  • FTIR : Stretching frequencies at 1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C-O-C), and 1539 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. What are the typical chemical reactions involving this compound, and how do substituents influence reactivity?

  • Methodological Answer : The nitrophenyl group enhances electrophilic substitution reactivity at the para position of the pyridine ring. Common reactions include:
  • Reduction : Nitro → amine under H₂/Pd-C, altering electronic properties for downstream functionalization .
  • Nucleophilic displacement : Methoxy groups can be replaced by thiols or amines under basic conditions .
  • Oxidative coupling : Used to fuse heterocycles (e.g., triazolo rings) via hydrazine intermediates . Steric effects from the nitrophenyl group may slow reactions at adjacent positions.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields for derivatives of this compound?

  • Methodological Answer : Discrepancies in yields often arise from oxidant efficiency or purification methods. For example:
  • Oxidant comparison : Sodium hypochlorite (73% yield) outperforms DDQ (55%) due to better solubility in ethanol, reducing byproducts .
  • Purification : Column chromatography vs. alumina plug filtration affects recovery; alumina retains polar impurities, improving purity without sacrificing yield .
  • Kinetic studies : Monitor reaction progress via TLC (CH₂Cl₂ mobile phase) to identify optimal quenching times .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Conflicting NMR/FTIR peaks may arise from tautomerism or polymorphism. Solutions include:
  • X-ray crystallography : Resolve ambiguity by determining dihedral angles (e.g., 86.69° between pyridine and nitrophenyl rings) and intermolecular interactions (C–H···π, N–O···π) .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers) causing peak splitting .
  • DFT calculations : Compare experimental IR peaks with simulated spectra to assign vibrational modes unambiguously .

Q. How to design experiments probing the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the pyridine 5-position to assess steric/electronic effects on receptor binding .
  • Binding assays : Use radiolabeled analogs (e.g., 18F-nifene) for PET imaging to quantify affinity for nicotinic α4β2 receptors .
  • Molecular docking : Map interactions (e.g., hydrogen bonds with Tyr³⁰⁶) using crystal structures of homologous receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.